methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate
Description
Methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate is a structurally complex organic molecule featuring:
- A methyl benzoate backbone.
- A sulfanylacetyl linker bridging the benzoate moiety and a 1H-imidazo[4,5-b]pyridine heterocycle. The sulfanyl group enhances reactivity and may facilitate interactions with biological targets via thiol-disulfide exchange or metal coordination .
Properties
CAS No. |
877792-56-8 |
|---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)10-4-6-11(7-5-10)18-13(21)9-24-16-19-12-3-2-8-17-14(12)20-16/h2-8H,9H2,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
WREGRZRXJLSVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by cyclization to form the imidazo[4,5-b]pyridine core . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer . Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the imidazo[4,5-b]pyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel is typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the imidazo[4,5-b]pyridine core .
Scientific Research Applications
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known to bind to the active sites of enzymes, inhibiting their activity . This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Imidazopyridine Derivatives
Methyl 3-({[4-(4-Chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Structural Similarities : Shares the imidazopyridine core and benzoate ester group.
- Key Differences : Substituted with a 4-chloro-2-fluorophenyl group instead of a sulfanylacetyl linker.
Methyl 2-({[4-(2,5-Difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Structural Similarities : Contains a difluorophenyl-substituted imidazopyridine and benzoate ester.
- Key Differences : Lacks the sulfanylacetyl group; fluorine atoms may improve metabolic stability.
- Biological Relevance : Fluorine substitution often correlates with increased binding affinity to enzymes like kinases .
Functional Group Analogues: Sulfanylacetyl-Linked Compounds
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic Acid
- Structural Similarities : Features a sulfanylacetyl linker and benzoic acid moiety.
- Key Differences : Replaces imidazopyridine with a simpler pyridin-2-yl group; carboxylic acid instead of ester.
- Reactivity : The free carboxylic acid enhances solubility but reduces cell membrane permeability compared to the methyl ester in the target compound .
Ethyl 4-[2-({4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
- Structural Similarities : Contains a sulfanylacetamido-benzoate scaffold.
- Key Differences : Substitutes imidazopyridine with a pyrido[1,2-a][1,3,5]triazin-2-yl core.
- Biological Implications : The triazine ring may confer distinct hydrogen-bonding capabilities, altering target specificity .
Heterocyclic Core Analogues: Pyrimidine Derivatives
Methyl 4-[(2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate
- Structural Similarities : Shares the sulfanylacetyl linker and benzoate ester.
- Key Differences: Replaces imidazopyridine with a pyrimidine ring bearing acetylamino and hydroxy groups.
2-[[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic Acid
- Structural Similarities : Sulfanylacetyl-benzoate scaffold with a pyrimidine heterocycle.
- Key Differences : Lacks the fused imidazo ring system; dimethyl groups on pyrimidine enhance steric bulk.
- Chemical Reactivity : The dimethylpyrimidine may reduce electrophilicity compared to the target compound’s imidazopyridine .
Data Table: Comparative Analysis
Key Research Findings and Uniqueness
- Target Compound’s Uniqueness : The imidazo[4,5-b]pyridine core distinguishes it from pyrimidine or pyridine analogues, enabling unique π-π stacking and hydrogen-bonding interactions with biological targets like ATP-binding pockets .
- Biological Potential: While pyrimidine derivatives (e.g., ) show antimetabolite activity, the target compound’s imidazopyridine scaffold may better mimic purine structures, suggesting utility in kinase inhibitor development .
Biological Activity
Methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antiproliferative, antibacterial, and antiviral effects, supported by recent research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula: C16H14N4O3S
- Molecular Weight: 342.37 g/mol
This compound features a benzoate moiety linked to a sulfanyl-substituted imidazo[4,5-b]pyridine, which is significant for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies on this compound showed significant inhibition of cell proliferation in colon carcinoma cells with IC50 values in the sub-micromolar range.
- A related study indicated that amidino-substituted imidazo[4,5-b]pyridines displayed strong antiproliferative activity against HeLa and SW620 cells, with IC50 values as low as 0.4 μM for certain derivatives .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. However, results indicate:
- The tested derivatives generally lacked significant antibacterial activity, with the exception of one derivative that showed moderate activity against E. coli (MIC 32 μM) .
This suggests that while the compound may not be a potent antibacterial agent, it could still have some efficacy against specific bacterial strains.
Antiviral Activity
Antiviral properties were also explored in studies focusing on a broad panel of DNA and RNA viruses. The findings indicated:
Summary of Biological Activities
| Activity Type | Effectiveness | IC50/MIC Values |
|---|---|---|
| Antiproliferative | Strong against colon carcinoma | IC50 0.4 - 0.7 μM |
| Antibacterial | Moderate activity against E. coli | MIC 32 μM |
| Antiviral | Varies; limited specific data available | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
